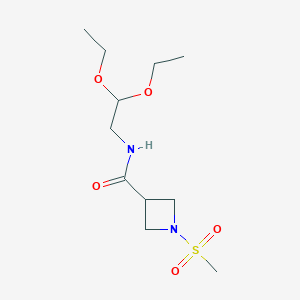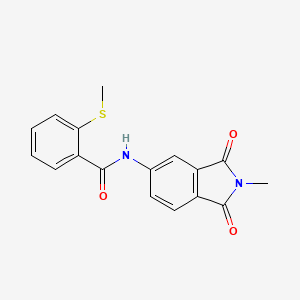
5-cyclopropyl-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclopropyl-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)isoxazole-3-carboxamide is a synthetic organic compound It features a cyclopropyl group, a methoxy-substituted pyridinone moiety, and an isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)isoxazole-3-carboxamide typically begins with the preparation of the isoxazole core, which can be achieved via cyclization reactions involving precursors like α,β-unsaturated ketones and hydroxylamines. Key steps in its synthesis may involve:
Formation of the Isoxazole Ring: : Cyclization of an α,β-unsaturated ketone with hydroxylamine under acidic or basic conditions.
Attachment of the Cyclopropyl Group: : Introduction of the cyclopropyl moiety through a Grignard or organolithium reagent.
Incorporation of the Pyridinone Group: : Nucleophilic substitution reactions to attach the pyridinone group, potentially through coupling reactions.
Final Coupling: : Formation of the amide bond between the isoxazole carboxylic acid and the pyridinone-containing amine.
Industrial Production Methods
In industrial settings, the synthesis might be scaled up using batch or continuous flow processes, optimizing reaction conditions for yield and purity. Catalysts and reagents are selected for their efficiency, and purification steps such as crystallization or chromatography are employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: : Reduction of the nitro group to an amine or hydrogenation of double bonds could occur.
Substitution: : Nucleophilic or electrophilic substitution on the aromatic or aliphatic parts of the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: : Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: : N-oxide derivatives.
Reduction: : Amines, hydrogenated products.
Substitution: : Halogenated derivatives, substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, it can serve as a building block for the synthesis of more complex molecules, aiding in the development of new materials or catalytic systems.
Biology
Biologically, the compound might be explored for its potential bioactivity, interacting with enzymes or receptors due to its functional groups.
Medicine
In medicinal chemistry, it could be a candidate for drug development, especially if it shows activity against specific biological targets, such as enzymes or receptor proteins.
Industry
Industrially, it might find use as a precursor in the synthesis of agrochemicals or other specialized organic materials.
Wirkmechanismus
The specific mechanism of action of 5-cyclopropyl-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)isoxazole-3-carboxamide would depend on its biological target. Generally, compounds like this might interact with enzymes by inhibiting their activity or binding to receptors, altering cellular signaling pathways. Molecular docking studies and experimental assays could help elucidate these interactions.
Vergleich Mit ähnlichen Verbindungen
Comparison
Compared to other compounds with similar structures, such as those with substituted isoxazole or pyridinone rings, 5-cyclopropyl-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)isoxazole-3-carboxamide may offer unique properties, such as improved bioavailability, stability, or specificity in targeting certain biological pathways.
Similar Compounds
Isoxazole-based drugs: : Celecoxib (a COX-2 inhibitor).
Pyridinone derivatives: : Tenofovir (an antiviral drug).
By analyzing these compounds' structures and properties, we can better appreciate the unique features and potential advantages of this compound.
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-10-7-12(22-2)8-15(20)19(10)6-5-17-16(21)13-9-14(23-18-13)11-3-4-11/h7-9,11H,3-6H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUBQYASTARSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=NOC(=C2)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
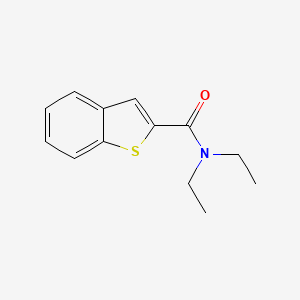
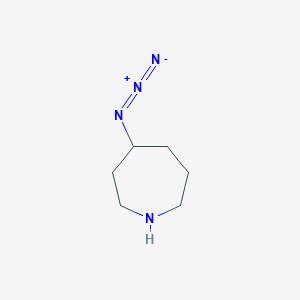
![3-Nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde](/img/structure/B2724465.png)
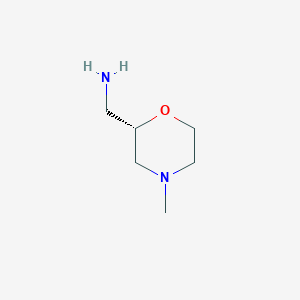
![1-[(2-Fluorophenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2724471.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide](/img/structure/B2724472.png)
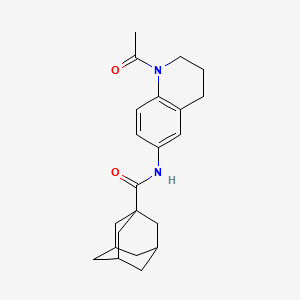
![N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2724475.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2724476.png)
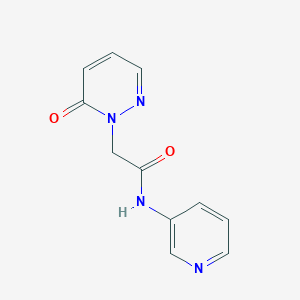
![7-benzyl-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2724479.png)

